N-(3-Methoxybenzyl)ethanamine hydrochloride
Description
N-(3-Methoxybenzyl)ethanamine hydrochloride is a synthetic amine derivative characterized by a phenethylamine backbone substituted with a 3-methoxybenzyl group. Its molecular formula is C₁₀H₁₆ClNO, with an average molecular weight of 201.69 g/mol. The compound’s structure includes a methoxy (-OCH₃) group at the 3-position of the benzyl ring, which influences its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10(7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLQSLAVNKWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Methoxybenzyl)ethanamine hydrochloride typically begins with 3-methoxybenzyl chloride and ethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methoxybenzyl chloride is added dropwise to a solution of ethanamine in an appropriate solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Synthetic Reactions and Reductive Amination
The primary synthesis route involves reductive amination between 3-methoxybenzaldehyde and ethanamine. This method is optimized for high yields (85–89%) and purity (>99%):
Reaction Scheme :
Key Conditions :
-
Solvent: Ethanol or methanol
-
Reducing agent: Sodium borohydride (NaBH₄)
-
Post-reaction acidification: Ethanolic HCl for salt formation .
Table 1 : Optimization Parameters for Reductive Amination
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–30°C | Minimal effect |
| Molar Ratio (Aldehyde:Amine) | 1:1.5–3.0 | Excess amine improves yield |
| Catalyst (Pd/C) | 5–10 wt% | Accelerates reduction |
| Reaction Time | 2–3 hours | >90% conversion |
Electrophilic Aromatic Substitution
The methoxybenzyl group undergoes electrophilic substitution at the ortho and para positions. Experimental studies highlight bromination and nitration as feasible reactions:
Example Reaction (Bromination) :
Key Observations :
-
Regioselectivity : Bromination occurs preferentially at the para position due to methoxy’s directing effects .
Salt Formation and Acid-Base Reactions
The compound readily forms salts with inorganic acids, enhancing its stability and crystallinity:
Hydrochloride Salt Formation :
Critical Data :
Oxidation of the Ethylamine Chain
Controlled oxidation converts the ethylamine group to a ketone or nitrile:
Reduction of the Aromatic Ring
Catalytic hydrogenation reduces the methoxybenzyl group to a cyclohexane derivative:
Stability and Degradation
Scientific Research Applications
Chemistry
N-(3-Methoxybenzyl)ethanamine hydrochloride serves as a building block in organic synthesis. It is particularly useful in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The compound can undergo several types of reactions, including:
- Oxidation : Transforming it into aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : Converting it into amine or alcohol derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : Participating in nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Biology
In biological research, this compound is used to study interactions between amine derivatives and biological receptors. It acts as a model compound for understanding the behavior of similar molecules within biological systems. Its structural characteristics facilitate its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for regulating mood and cognition .
Medicine
The compound is being investigated for potential therapeutic applications, especially as a precursor in synthesizing drugs aimed at treating neurological and psychiatric disorders. Preliminary studies suggest that it may influence serotonin receptor activity, highlighting its potential benefits for mood disorders. Additionally, its antioxidant properties may contribute to neuroprotection .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. It also serves as an intermediate in synthesizing dyes and pigments, showcasing its versatility beyond laboratory settings.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Neuropharmacological Effects : Research indicates that compounds similar to this compound may modulate serotonin receptor activity, suggesting possible applications in treating mood disorders .
- Antioxidant Properties : The methoxy group contributes to antioxidant activities observed in related compounds, potentially offering neuroprotective benefits.
- Drug Development Potential : Its structural characteristics position it as a candidate for further exploration in developing drugs targeting neurological conditions .
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
Example :
- 25C-NBOMe Hydrochloride (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxybenzyl)]ethanamine hydrochloride)
- Key Differences :
- Substitution on the phenyl ring: 4-chloro-2,5-dimethoxy vs.
- Methoxybenzyl position: 2-methoxybenzyl vs. 3-methoxybenzyl in the target.
- Pharmacological Impact :
- 25C-NBOMe exhibits high affinity for 5-HT2A receptors (Ki < 1 nM), leading to hallucinogenic effects .
- The 3-methoxybenzyl group in the target compound may reduce 5-HT2A affinity compared to 2-methoxybenzyl analogs, as positional isomerism affects receptor docking .
Data Table 1 : Structural and Receptor Affinity Comparison
Halogenated Benzylamine Derivatives
Example :
- N-(3-Chlorobenzyl)ethanamine Hydrochloride
- Key Differences :
- 3-chlorobenzyl vs. 3-methoxybenzyl substituent.
- Impact on Properties :
- Antifungal activity: Chlorinated derivatives (e.g., N-(3-bromobenzyl)-N-methyl-1-naphthylethanamine HCl) show efficacy against Cryptococcus neoformans (MIC = 1.56 µg/mL), whereas methoxy-substituted compounds may prioritize CNS activity .
Example :
- Diphenhydramine Hydrochloride (2-(Diphenylmethoxy)-N,N-dimethylethanamine HCl)
- Key Differences :
- Diphenylmethoxy group vs. 3-methoxybenzyl.
- N,N-dimethyl substitution vs. primary amine in the target compound.
- Pharmacological Contrast :
- Diphenhydramine acts as an antihistamine (H1 receptor antagonist) and sedative, while N-(3-methoxybenzyl)ethanamine’s unsubstituted amine may favor monoaminergic receptor interactions (e.g., serotonin, dopamine) .
Tryptamine-Based Analogues
Example :
- Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine HCl)
- Key Differences :
- Indole ring vs. methoxybenzyl group.
- Functional Impact :
- Tryptamine derivatives bind to HSP90 via hydrogen bonding (e.g., GLU527, TYR604), demonstrating antiplasmodial activity. The target compound’s benzyl group may instead favor interactions with aromatic residues in CNS receptors .
Example :
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride (Impurity in Betahistine HCl Tablets)
- Key Differences :
- Pyridine rings vs. methoxybenzyl group.
- Analytical Relevance :
- HPLC methods for impurity detection (e.g., LOD = 4 ng) highlight the importance of structural characterization in quality control, applicable to synthesizing N-(3-methoxybenzyl)ethanamine HCl with high purity .
Biological Activity
N-(3-Methoxybenzyl)ethanamine hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a benzylamine structure, which may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 185.69 g/mol. The presence of the methoxy group enhances its solubility and bioactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may act as a ligand, modulating the activity of these receptors, which are crucial in regulating mood, cognition, and various neurological functions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence serotonin receptor activity, potentially offering therapeutic benefits for mood disorders.
- Antioxidant Properties : Compounds with methoxy substitutions have been observed to exhibit antioxidant activities, which may contribute to neuroprotection.
- Potential for Drug Development : Its structural characteristics position it as a candidate for further exploration in drug development aimed at treating neurological conditions.
Case Studies and Experimental Data
-
Neurotransmitter Interaction :
- A study highlighted the interaction of similar compounds with serotonin receptors (5-HT2A), demonstrating their potential in modulating synaptic transmission and influencing mood regulation.
- Toxicological Analysis :
- Pharmacokinetics :
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Methoxy substitution enhances solubility | Potential serotonin receptor modulation | |
| 25I-NBOMe | Potent agonist at 5-HT2A receptors | Hallucinogenic effects; neurotoxicity concerns | |
| 25C-NBOMe | Similar structure; varying receptor affinity | Associated with severe toxicity in cases |
Q & A
Basic Question: What are the recommended synthetic routes for N-(3-Methoxybenzyl)ethanamine hydrochloride, and how is purity validated?
Methodological Answer:
The synthesis typically involves reductive amination between 3-methoxybenzaldehyde and ethanamine, followed by hydrochloric acid salt formation. For example, analogs like 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine hydrochloride are synthesized via coupling of substituted phenethylamine precursors with 3-methoxybenzyl halides under inert conditions . Purity validation employs:
- HPLC (reverse-phase C18 column, UV detection at 254 nm) for quantitative analysis.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 228.1).
- 1H/13C NMR to verify structural integrity (e.g., methoxy protons at δ 3.7–3.8 ppm, benzyl CH2 at δ 3.9–4.1 ppm) .
Basic Question: How do solvent choice and storage conditions impact the stability of this compound?
Methodological Answer:
- Solubility : The compound is freely soluble in polar solvents (e.g., water, methanol) but less so in nonpolar solvents (e.g., hexane). Stability tests in DMSO show degradation after 48 hours at 25°C, necessitating aliquoting for long-term storage .
- Storage : Store at -20°C in airtight, light-protected vials. Lyophilized forms retain >95% purity for ≥2 years, while aqueous solutions degrade within weeks due to hydrolysis of the methoxy group .
Advanced Question: What structural analogs of this compound exhibit biased agonism at serotonin receptors, and how is this evaluated?
Methodological Answer:
Structural modifications (e.g., halogenation at the phenyl ring or methoxy group substitution) influence receptor selectivity. For instance:
- Receptor Binding Assays : Competitive binding studies using 5-HT2A/2C transfected HEK293 cells (radioligands like [³H]-LSD). Analogs with 4-bromo substitutions show 10-fold higher 5-HT2A affinity (Ki ≈ 2 nM) compared to unsubstituted derivatives .
- β-Arrestin Recruitment : BRET assays quantify biased signaling. N-(3-Methoxybenzyl) derivatives with extended alkyl chains exhibit β-arrestin bias (EC50 = 15 nM) over G-protein pathways, critical for minimizing side effects in CNS research .
Advanced Question: How can researchers resolve discrepancies in reported pharmacological activity across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) alter protonation states, affecting receptor binding. Standardize pH to 7.4 ± 0.2 .
- Batch Purity : Impurities (e.g., residual solvents) can antagonize receptor activity. Cross-validate results using orthogonal methods (e.g., LC-MS purity >98%, Karl Fischer titration for water content <0.5%) .
- Metabolic Stability : Use liver microsomal assays (e.g., human CYP3A4 incubation) to identify active metabolites that may contribute to off-target effects .
Advanced Question: What in vitro models are optimal for studying its potential neuropharmacological effects?
Methodological Answer:
- Primary Neuronal Cultures : Rat cortical neurons treated with 1–10 µM compound, followed by calcium imaging (Fluo-4 AM) to assess 5-HT2A-mediated Ca²+ flux .
- Microelectrode Arrays (MEAs) : Evaluate network-level activity in human iPSC-derived neurons. Dose-dependent changes in spike frequency (>20% at 5 µM) indicate excitatory/inhibitory modulation .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp). LogP values >2.5 correlate with >80% BBB penetration in rodent models .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for selective receptor targeting?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
